molecular formula C22H17N3S B2448956 2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine CAS No. 721907-02-4

2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine

Cat. No.: B2448956
CAS No.: 721907-02-4
M. Wt: 355.46
InChI Key: OJJNLFJFPWDBGI-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The structure of this compound includes a benzimidazole ring, a benzothiazine ring, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of sulfur and N,N-dimethylformamide (DMF). This reaction forms the benzimidazole ring. Subsequently, the intermediate product undergoes further reactions to form the benzothiazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The benzimidazole and benzothiazine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)ethanone
  • 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanone
  • 2-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)ethanone

Uniqueness

2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolyl)-2H-benzo[b][1,4]thiazine is unique due to the presence of both benzimidazole and benzothiazine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. The methyl-substituted phenyl group further enhances its reactivity and potential for functionalization .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)-2H-1,4-benzothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3S/c1-14-10-12-15(13-11-14)20-21(26-19-9-5-4-8-18(19)23-20)22-24-16-6-2-3-7-17(16)25-22/h2-13,21H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJNLFJFPWDBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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